Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

Overview

Description

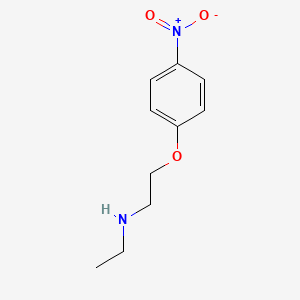

Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanamine, N-ethyl-2-(4-nitrophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, N-ethyl-2-(4-nitrophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

General Reaction Scheme:

Chemistry

Ethanamine, N-ethyl-2-(4-nitrophenoxy)- serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . The nitrophenoxy group can participate in electron transfer reactions, making it useful in studies related to enzyme interactions and receptor binding.

Medicine

The compound has shown promise in pharmacological studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Ethanamine derivatives against multi-drug resistant strains. Results indicated that certain derivatives not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination.

Case Study 2: Anticancer Effects

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with Ethanamine derivatives led to a significant decrease in cell viability. The mechanism was linked to increased caspase activity, indicating the induction of apoptosis.

Chemical Reactions Analysis

2.1. Alkylation

The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts. This reaction is driven by the amine’s nucleophilicity.

2.2. Acetylation

The primary amine reacts with acetylating agents like acetyl chloride to form acetamides. This reaction typically uses bases such as pyridine to absorb HCl byproducts.

2.3. Oxidation

The ethylamine backbone can undergo oxidation to form imines or oximes using oxidizing agents like KMnO₄ or CrO₃. The nitro group may also participate in redox reactions, though stability under extreme conditions is critical.

2.4. Hydrochloride Salt Formation

The amine reacts with HCl gas to form the hydrochloride salt, enhancing water solubility. This reaction is straightforward and widely used for purification .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrochloride salt | HCl gas | Ambient | Ethanamine hydrochloride |

Reaction Conditions and Optimization

Key parameters for reaction optimization include:

-

Solvent : Dichloromethane or toluene for reflux stability.

-

Temperature : Reflux conditions (typically 40–60°C).

-

Catalysts : Bases like NaOH or K₂CO₃ to deprotonate phenolic oxygen and enhance nucleophilicity .

-

Yield : Continuous flow processes or automated reactors improve efficiency in industrial settings.

Comparative Analysis of Structural Analogues

Spectroscopic Characterization

-

¹H NMR : Reveals signals for aromatic protons (δ 7.0–8.0 ppm), ethylamine protons (δ 2.0–3.5 ppm), and nitro phenyl ether oxygens (δ 4.0–5.0 ppm).

-

IR : Strong nitro group absorption (~1520 cm⁻¹).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(4-nitrophenoxy)ethanamine?

Answer: The synthesis involves multi-step reactions starting from substituted phenols or nitroaromatic precursors. A plausible route includes:

Nitration : Introduce a nitro group to a phenolic precursor (e.g., 4-nitrophenol).

Etherification : React the nitro-substituted phenol with a bromoethylamine derivative (e.g., 2-bromoethylamine) under basic conditions (e.g., K₂CO₃) to form the phenoxy-ethylamine backbone.

N-Alkylation : Introduce the ethyl group via alkylation using ethyl bromide or a similar reagent in the presence of a base like NaH.

Key considerations include optimizing reaction conditions (temperature, solvent polarity) to avoid side reactions such as over-alkylation or nitro-group reduction. Chromatographic purification (e.g., silica gel column) is critical for isolating the target compound .

Q. How can the structure of N-ethyl-2-(4-nitrophenoxy)ethanamine be confirmed experimentally?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm the ethylamine chain ( 2.5–3.5 ppm for N–CH₂), phenoxy group ( 6.8–7.5 ppm for aromatic protons), and nitro group (meta-directing effects).

- IR : Identify characteristic stretches for nitro (–NO₂, ~1520 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z 225.11 for C₁₀H₁₃N₂O₃⁺).

For purity assessment, employ HPLC with UV detection at 254 nm (nitroaromatic absorption) .

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood due to potential respiratory irritation from nitroaromatic vapors.

- Waste Disposal : Collect organic waste separately and neutralize nitro-containing residues before disposal (e.g., reduction with Fe/HCl).

- Toxicity Screening : Conduct Ames testing for mutagenicity, as nitro groups are often implicated in DNA damage .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The nitro group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the meta position. However, in nucleophilic aromatic substitution (e.g., with amines or alkoxides), the nitro group deactivates the ring, requiring harsh conditions (e.g., high temperatures, polar aprotic solvents like DMF). Kinetic studies using isotopic labeling (e.g., ) can track substituent effects on reaction pathways .

Q. What computational methods are suitable for studying the Smiles rearrangement in derivatives of this compound?

Answer:

- DFT Calculations : Model the transition state of the Smiles rearrangement (intramolecular O→N aryl transfer) using Gaussian or ORCA software. Key parameters include bond dissociation energies and charge distribution.

- Kinetic Isotope Effects (KIE) : Compare experimental values with computed values to validate the mechanism (concerted vs. stepwise).

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess steric hindrance .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs?

Answer:

- Chiral Catalysts : Use asymmetric alkylation with chiral ligands (e.g., BINAP or sparteine) to induce enantioselectivity at the ethylamine center.

- Chiral Chromatography : Separate enantiomers using HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted ethanamines?

Answer:

- Variable-Temperature NMR : Resolve signal broadening caused by conformational exchange (e.g., amine inversion).

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic/amine proton signals.

- Cross-Validation : Compare experimental data with literature analogs (e.g., N-methyl derivatives in ) to identify systematic errors .

Q. How can metabolic pathways of this compound be investigated in vitro?

Answer:

- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes to identify phase I metabolites (e.g., nitro reduction to amine).

- LC-MS/MS : Detect metabolites using a Q-TOF mass spectrometer and fragment ion analysis.

- Enzyme Inhibition Studies : Test CYP450 isoforms (e.g., CYP3A4) for involvement in metabolism using selective inhibitors .

Properties

CAS No. |

60814-18-8 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-ethyl-2-(4-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C10H14N2O3/c1-2-11-7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3 |

InChI Key |

IEYBACXIUZOUCN-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCOC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.